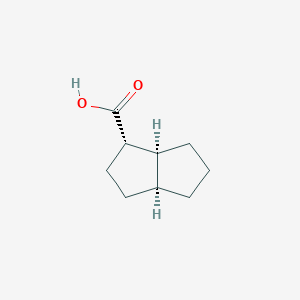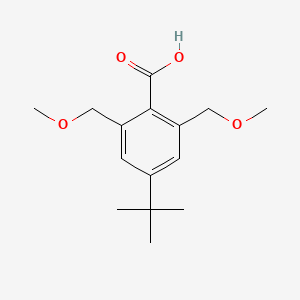
(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including the formation of key intermediate structures. For example, the synthesis and analysis of enantiopure alpha-substituted derivatives of similar structures, like (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, through high yielding and remarkably selective alkylations highlight the intricacies involved in the synthesis of structurally complex acids. The fused bicyclic structure influences the stereochemical outcomes of reactions, providing insights into the synthetic pathways that could be applied or adapted for the synthesis of (1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylic acid (Sayago et al., 2009).
Molecular Structure Analysis
Investigations into molecular structures, such as those carried out through crystal engineering and supramolecular assemblies of related carboxylic acids, provide foundational knowledge for understanding the molecular structure of (1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylic acid. Single-crystal X-ray diffraction methods offer precise information on the arrangement of atoms within a molecule, which is critical for the subsequent analysis of chemical reactivity and properties (Arora & Pedireddi, 2003).
Chemical Reactions and Properties
The reactivity of carboxylic acid derivatives, such as those studied in benzene-1,3,5-tricarboxamide (BTA) compounds, provides valuable insights into the chemical reactions and properties of (1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylic acid. The formation of gels or crystalline phases through self-assembly behaviors illustrates the potential for complex reaction pathways and interactions (Lynes et al., 2017).
Scientific Research Applications
Synthetic Plant Growth Regulators and Crystal Structure Analysis
- Synthetic efforts towards plant growth regulators involved the synthesis and structural comparison of a compound closely related to gibberellic acid. This research provided insights into the molecular structures and potential applications of these compounds in enhancing plant growth through chemical synthesis (Turner, Anderson, & Mander, 1980).
Coordination Polymers with Unique Topologies
- Research into lanthanide coordination polymers uncovered compounds with rutile and unprecedented rutile-related topologies, showcasing the structural versatility and potential for novel material applications of carboxylic acid derivatives (Qin, Wang, Wang, & Su, 2005).
Structural Environments of Carboxyl Groups
- The investigation of carboxyl groups in natural organic molecules from terrestrial systems using spectroscopy techniques highlighted the diverse environments these groups occupy, which is crucial for understanding their reactivity and interactions in various biological and chemical contexts (Hay & Myneni, 2007).
Benzene-1,3,5-tricarboxamide Derivatives
- A study on benzene-1,3,5-tricarboxamide (BTA) compounds explored their self-assembly behavior and the effect of minor changes in side arm functionality on the structures formed, potentially informing the design of new materials with tailored properties (Lynes et al., 2017).
properties
IUPAC Name |
(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-5-4-6-2-1-3-7(6)8/h6-8H,1-5H2,(H,10,11)/t6-,7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDLMIANEBVNEY-FXQIFTODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC[C@@H]([C@H]2C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[[1-(3-chlorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]benzoate](/img/no-structure.png)




